Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid
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Overview
Description
Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate typically involves the reaction of 2-amino-4-methylpentanoic acid with methyl 3-phenylpropanoate under specific conditions. The reaction is often catalyzed by trifluoroacetic acid, which acts as a proton donor to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism by which Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of metabolic processes or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpentanoic acid: A precursor in the synthesis of Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate.
Methyl 3-phenylpropanoate: Another precursor used in the synthesis.
2-amino-4-methylpyridinium fumarate: A compound with similar structural features but different applications
Uniqueness
Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C18H25F3N2O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7) |
InChI Key |
UOIXAXFPOKCYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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